molecular formula C17H16Cl4N2 B8676898 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine CAS No. 61545-11-7

1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

Cat. No. B8676898
CAS RN: 61545-11-7
M. Wt: 390.1 g/mol
InChI Key: ZVRGYKBZOCNENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a useful research compound. Its molecular formula is C17H16Cl4N2 and its molecular weight is 390.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61545-11-7

Product Name

1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

Molecular Formula

C17H16Cl4N2

Molecular Weight

390.1 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C17H16Cl4N2/c1-12-5-7-14(8-6-12)22-9-10-23(16(22)17(19,20)21)15-4-2-3-13(18)11-15/h2-8,11,16H,9-10H2,1H3

InChI Key

ZVRGYKBZOCNENP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 12.2 gm of N-(3-chlorophenyl)-N'-(4-methyl-phenyl)-ethylenediamine, 9 gm of chloral, 100 ml of toluene and 1.2 gm of p-toluenesulfonic acid was heated at its boiling point for 45 minutes in a vessel equipped with a water trap. Thereafter, the reaction mixture was filtered while still hot, and the filtrate was evaporated in vacuo. The oily residue was allowed to cool and was then triturated with a little glacial acetic acid, whereupon crystallization occurred. The crystals were collected by suction filtration, washed with cold methanol, and recrystallized from ethanol, yielding 6.5 gm of the compound of the formula ##STR14## which had a melting point of 34°-36° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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